4-(4-Aminophenoxy)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Aminophenoxy)butanoic acid is an organic compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol . This compound is characterized by the presence of an aminophenoxy group attached to a butanoic acid chain. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-(4-Aminophenoxy)butanoic acid typically involves the reaction of 4-aminophenol with butyric acid derivatives under specific conditions. One common method includes the use of a coupling agent to facilitate the formation of the ether bond between the aminophenol and the butanoic acid . Industrial production methods may involve bulk synthesis techniques to ensure high yield and purity.
Chemical Reactions Analysis
4-(4-Aminophenoxy)butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
4-(4-Aminophenoxy)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: This compound is utilized in the study of enzyme interactions and protein modifications.
Medicine: Research has explored its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 4-(4-Aminophenoxy)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The aminophenoxy group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. This compound may also participate in signaling pathways, modulating cellular responses and biochemical processes .
Comparison with Similar Compounds
4-(4-Aminophenoxy)butanoic acid can be compared with other similar compounds, such as:
4-(4-Aminophenoxy)benzoic acid: This compound has a benzoic acid moiety instead of a butanoic acid chain, leading to different reactivity and applications.
4-(4-Aminophenoxy)propanoic acid: With a shorter propanoic acid chain, this compound exhibits distinct chemical properties and uses.
4-(4-Aminophenoxy)hexanoic acid: The longer hexanoic acid chain in this compound affects its solubility and interaction with other molecules.
Properties
IUPAC Name |
4-(4-aminophenoxy)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c11-8-3-5-9(6-4-8)14-7-1-2-10(12)13/h3-6H,1-2,7,11H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXDBOFLMIGAAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.